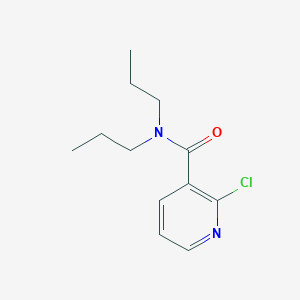
2-chloro-N,N-dipropylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N,N-dipropylnicotinamide: is an organic compound with the molecular formula C12H17ClN2O It is a derivative of nicotinamide, where the amide nitrogen is substituted with two propyl groups and the pyridine ring is chlorinated at the 2-position
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N,N-dipropylnicotinamide are yet to be fully identified. It has been suggested that the compound may interact with certain enzymes or receptors in the body, leading to its observed effects .
Mode of Action
It is believed to interact with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to fully elucidate the compound’s mode of action.
Biochemical Pathways
Given its chemical structure, it may be involved in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It is believed to cause changes in cellular processes, but the exact nature of these changes is still under investigation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N,N-dipropylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloronicotinic acid.
Esterification: The 2-chloronicotinic acid undergoes esterification with methanol to form 2-chloromethyl nicotinate.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N,N-dipropylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the amide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products:
Substitution: Products depend on the nucleophile used; for example, substitution with an alkoxide can yield an ether.
Oxidation: Oxidation of the amide group can produce a carboxylic acid.
Reduction: Reduction can yield the corresponding amine.
Hydrolysis: Hydrolysis yields 2-chloronicotinic acid and dipropylamine.
Scientific Research Applications
2-chloro-N,N-dipropylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinamide.
Industry: It may be used in the development of agrochemicals and other specialty chemicals
Comparison with Similar Compounds
- 2-chloro-N,N-diethylnicotinamide
- 2-chloro-N-methylnicotinamide
- 2-chloro-N-ethylnicotinamide
- 2-chloro-N-propylacetamide
Comparison: 2-chloro-N,N-dipropylnicotinamide is unique due to the presence of two propyl groups on the amide nitrogen, which can influence its steric and electronic properties. This makes it distinct from other similar compounds that may have different alkyl groups or substitutions on the nicotinamide ring .
Properties
IUPAC Name |
2-chloro-N,N-dipropylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-3-8-15(9-4-2)12(16)10-6-5-7-14-11(10)13/h5-7H,3-4,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYZOHKXBDGPAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
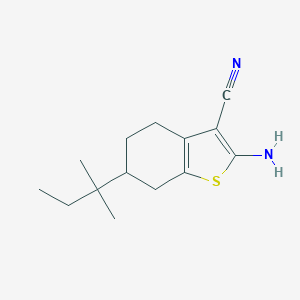
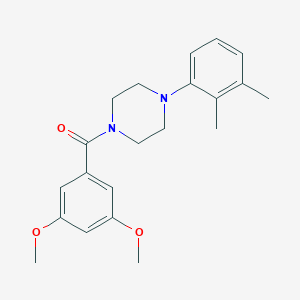
![(2,6-Dichlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B439391.png)
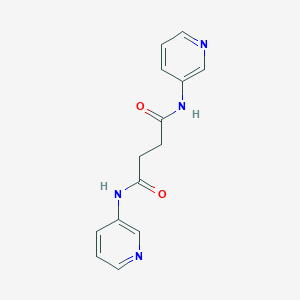
![5-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE](/img/structure/B439449.png)
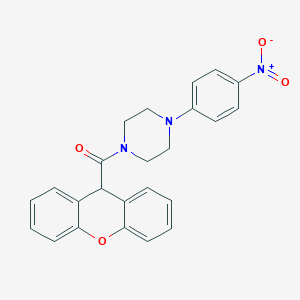
![3-{3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B439456.png)
![3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B439483.png)
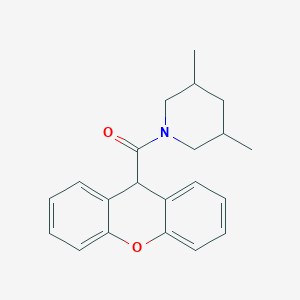

![Dimethyl 5-[(2-phenylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B439564.png)
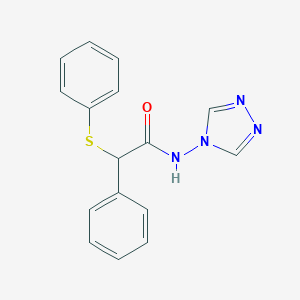
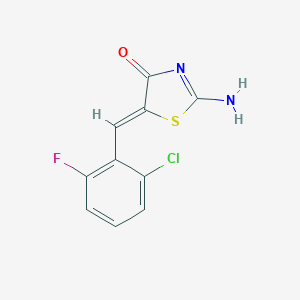
![12,12-dimethyl-3,5-bis(methylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B439627.png)
